2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Description
Properties
IUPAC Name |
2-amino-5-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N5O/c7-6(8,9)2-1-3(15)14-5(11-2)12-4(10)13-14/h1H,(H3,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBUCOPGSJQIIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2N=C(NN2C1=O)N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through several methods. One efficient route involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction typically proceeds under mild acidic conditions to ensure regioselectivity and high yields.
Another method involves the use of 3-Amino-5-trifluoromethyl-1,2,4-triazole as a starting material, which reacts with acrylonitrile derivatives and various 1,3-dicarbonyl compounds
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to new analogs with altered properties.
Substitution: Substitution reactions, particularly at the amino and trifluoromethyl positions, can yield a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions are often derivatives with modified biological activities. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while substitution can introduce new functional groups that enhance the compound’s pharmacological profile .
Scientific Research Applications
Antifungal Activity
Research has demonstrated that derivatives of 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant antifungal properties. A study synthesized several novel trifluoromethyl pyrimidine derivatives and evaluated their efficacy against various fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum. Some compounds showed inhibition rates comparable to established antifungals like tebuconazole .
Table 1: Antifungal Activities of Selected Compounds
| Compound | Target Fungi | Inhibition Rate (%) |
|---|---|---|
| 5b | B. cinerea | 96.76 |
| 5j | B. cinerea | 96.84 |
| 5v | S. sclerotiorum | 82.73 |
These findings suggest that compounds based on the triazolo-pyrimidine structure may serve as effective antifungal agents.
Anticancer Properties
The compound also shows promise in anticancer research. In vitro studies have indicated that certain derivatives exhibit activity against cancer cell lines such as PC3 (prostate cancer), K562 (leukemia), Hela (cervical cancer), and A549 (lung cancer). The anticancer activity was assessed at concentrations of 5 µg/ml, revealing that some derivatives had moderate efficacy compared to doxorubicin, a standard chemotherapy agent .
Table 2: Anticancer Activities of Selected Compounds
| Compound | Cancer Cell Line | IC50 (µg/ml) |
|---|---|---|
| Compound A | PC3 | 5 |
| Compound B | K562 | 5 |
| Compound C | Hela | 5 |
Antiviral Activity
In addition to antifungal and anticancer properties, the compound has been investigated for its antiviral effects, particularly against influenza viruses. Research focused on disrupting the interaction between viral polymerase subunits PA-PB1, which is crucial for viral replication. The study highlighted the potential of triazolo-pyrimidine derivatives in developing new antiviral agents against influenza A virus .
Case Studies
Several case studies have documented the synthesis and evaluation of triazolo-pyrimidine derivatives:
- Synthesis and Evaluation : A study synthesized several novel derivatives and tested their antifungal and anticancer activities. Results indicated that certain compounds exhibited superior activity compared to traditional treatments .
- Molecular Docking Studies : Molecular docking studies have been conducted to rationalize the binding modes of these compounds within their biological targets, providing insights into their mechanism of action .
- Comparative Analysis : Research comparing the efficacy of these compounds with existing drugs has shown that while some derivatives are less potent than established drugs like doxorubicin or tebuconazole, they still present a viable alternative for further development .
Mechanism of Action
The mechanism of action of 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation . The exact pathways and molecular targets vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural features and physical properties of 2-amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol with its analogues:
Key Observations:
- Trifluoromethyl vs. Methyl Groups : The -CF₃ group in the target compound lowers the melting point (263°C) compared to the -CH₃ analogue (287°C), likely due to reduced crystallinity from increased hydrophobicity .
- Chloro vs. Hydroxy Groups : 7-Chloro derivatives (e.g., 7-chloro-5-phenyl) are precursors for anti-tubercular agents, while 7-hydroxy derivatives are intermediates for further functionalization .
- Amino Substitutions: The 7-amine derivative (e.g., 5-methyl-N-[4-(trifluoromethyl)phenyl]) demonstrates enhanced blood-brain barrier penetration for neurodegenerative applications .
Energetic Materials
- High-Energy Density Materials (HEDMs) : Nitro-substituted analogues (e.g., 2-nitro-5,7-bis(trifluoromethyl)-triazolopyrimidine) exhibit detonation velocities > 8,500 m/s, driven by the -CF₃ and nitro groups’ electron-withdrawing effects .
Structure-Activity Relationships (SAR)
- 5-Position Substituents :
- 7-Position Substituents :
Biological Activity
The compound 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS No. 326906-13-2) is a member of the triazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, a review of various derivatives indicated that compounds with similar structures exhibited significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The mechanisms often involve the inhibition of key enzymes associated with cancer proliferation, such as thymidylate synthase and histone deacetylase (HDAC) .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic activity of several triazolo-pyrimidine derivatives, including 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol. The compound demonstrated significant inhibition of cell growth in MCF-7 cells compared to standard chemotherapeutics .
Anticonvulsant Activity
Another area of interest is the anticonvulsant properties of triazolo-pyrimidines. Research indicates that derivatives can exhibit anticonvulsant activity in models such as maximal electroshock (MES) and pentetrazol (PTZ)-induced seizure models . The mechanism is believed to involve modulation of neurotransmitter systems and ion channels.
Antimicrobial Activity
The antimicrobial potential of triazolo derivatives has also been investigated. Compounds similar to 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol have shown inhibitory effects against various bacterial strains. For example, certain triazole derivatives demonstrated activity against Mycobacterium tuberculosis .
Summary of Biological Activities
| Biological Activity | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | Enzyme inhibition (e.g., thymidylate synthase) |
| Anticonvulsant | Moderate | Modulation of neurotransmitters |
| Antimicrobial | Variable | Inhibition of bacterial growth |
The biological activities of 2-Amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Many derivatives inhibit enzymes critical for DNA synthesis and repair.
- Ion Channel Modulation : Some compounds affect ion channels involved in neuronal excitability.
- Antioxidant Properties : Certain studies suggest that these compounds may also exhibit antioxidant activities that contribute to their therapeutic effects.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-amino-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol to improve yield and purity?
- Methodological Answer : Synthesis protocols often involve cyclization reactions using precursors like β-ketoesters or malononitrile derivatives. For example, POCl₃ is a critical reagent for chlorination steps in similar triazolopyrimidines, enabling substitution at the 7-position . Catalytic additives (e.g., TMDP in water-ethanol mixtures) can enhance reaction efficiency by stabilizing intermediates . Key parameters to optimize include solvent polarity, temperature (e.g., 80–100°C for POCl₃-mediated reactions), and stoichiometry of trifluoromethyl-containing precursors .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address structural ambiguities?
- Methodological Answer :
- ¹H NMR : Protons on the triazole and pyrimidine rings resonate between δ 8.0–8.4 ppm, while the hydroxyl group (7-OH) appears as a broad singlet near δ 8.0–8.1 ppm. The trifluoromethyl group causes splitting in adjacent proton signals due to spin-spin coupling .
- MS : The molecular ion peak (M+H⁺ or M−H⁻) should align with the molecular formula (C₆H₄F₃N₅O). Fragmentation patterns often include loss of the trifluoromethyl group (−69 Da) or hydroxyl moiety (−17 Da) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for distinguishing between 1,2,4-triazolo and alternative fused-ring systems .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity and bioactivity compared to methyl or ethyl substituents?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing trifluoromethyl group increases electrophilicity at the pyrimidine ring, enhancing reactivity in nucleophilic substitution reactions (e.g., with amines or thiols) .
- Bioactivity : In Plasmodium falciparum studies, trifluoromethyl derivatives exhibit superior dihydroorotate dehydrogenase (DHODH) inhibition compared to methyl/ethyl analogs due to stronger hydrophobic interactions and fluorine-mediated electrostatic effects .
- Data Contradiction : While trifluoromethyl groups generally improve metabolic stability, some studies report reduced solubility, necessitating formulation adjustments (e.g., co-solvents or prodrug strategies) .
Q. What strategies can resolve contradictions in structure-activity relationship (SAR) data for triazolopyrimidine derivatives?
- Methodological Answer :
- Comparative Crystallography : Resolve regiochemical ambiguities (e.g., triazole vs. pyrazole fusion) by comparing X-ray structures of analogs .
- Computational Modeling : Density functional theory (DFT) calculations predict electronic effects of substituents (e.g., trifluoromethyl vs. methyl) on binding affinity. For example, Group Contribution Method (GCM) estimates heats of formation (HOF) to correlate with detonation properties in energetic materials .
- Biological Assays : Use isogenic enzyme mutants (e.g., DHODH variants) to isolate substituent-specific effects on inhibition .
Q. How can researchers design experiments to evaluate the compound’s potential in neurodegenerative disease models?
- Methodological Answer :
- Target Identification : Screen against microtubule-associated proteins (e.g., tau) using surface plasmon resonance (SPR) or fluorescence polarization assays. Triazolopyrimidines with bulky substituents show enhanced microtubule stabilization .
- In Vivo Models : Prioritize compounds with logP < 3 (calculated via ChemDraw) to ensure blood-brain barrier permeability. Use transgenic tauopathy mouse models (e.g., P301S) for efficacy testing .
- Toxicity Profiling : Assess off-target effects via kinase panel screens (e.g., Eurofins KinaseProfiler) to rule out nonspecific inhibition .
Critical Analysis of Contradictions
- Synthetic Yields : While POCl₃-mediated chlorination achieves high yields (75–90%) , aminolysis reactions often yield <70% due to steric hindrance from the trifluoromethyl group .
- Bioactivity vs. Solubility : Trifluoromethyl derivatives show superior enzyme inhibition but require DMSO concentrations >10% for in vitro assays, complicating translation to in vivo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
